![molecular formula C10H17ClN2O2 B2855947 2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide CAS No. 2411237-87-9](/img/structure/B2855947.png)
2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide
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Description
2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide is a member of the pyrrolidone family of compounds, known for their ability to form strong hydrogen bonds and interact with proteins and other molecules . This chemical has been used to study the structure and function of proteins, enzymes, and cellular membranes .
Synthesis Analysis
A practical and efficient process has been developed for the preparation of a key intermediate of apixaban, a drug that is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . The synthesis starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure .Molecular Structure Analysis
The molecular formula of 2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide is C9H15ClN2O2, and its molecular weight is 218.68 .Chemical Reactions Analysis
In the synthesis process of a key intermediate of apixaban, sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .Mechanism of Action
While the specific mechanism of action for 2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide is not mentioned in the search results, it is known that this compound can affect the structure and dynamics of cellular membranes, inhibit the activity of enzymes and other proteins, and affect the expression of certain genes and the activity of certain cellular pathways .
properties
IUPAC Name |
2-chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(7-12-9(14)6-11)13-5-3-2-4-10(13)15/h8H,2-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMPVNLWOYEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCl)N1CCCCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide |
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